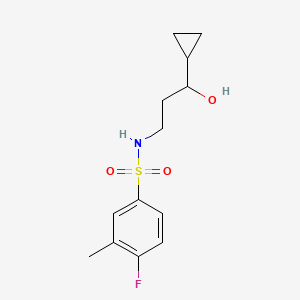

![molecular formula C17H23FN2O5S B2969222 3-(3-fluorophenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide CAS No. 1902957-87-2](/img/structure/B2969222.png)

3-(3-fluorophenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(3-fluorophenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide” is a complex organic molecule. It contains a fluorophenylsulfonamido group, a propanamide group, and an octahydrobenzo[b][1,4]dioxin group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The octahydrobenzo[b][1,4]dioxin group would likely form a cyclic structure, while the fluorophenylsulfonamido and propanamide groups would extend from this ring .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the propanamide group might undergo reactions typical of amides, such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Applications De Recherche Scientifique

Anticonvulsant Activity

Compounds structurally related to 3-(3-fluorophenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide have been synthesized and evaluated for their anticonvulsant activity. A novel class of compounds, derived from structural modifications of milacemide, exhibited potent anticonvulsant effects and favorable therapeutic indexes in animal models, highlighting their potential for further development as safer and more effective antiepileptic agents (Pevarello et al., 1998).

Antibacterial and Antifungal Activities

Research into sulfonamide derivatives has shown that these compounds possess significant antibacterial and antifungal activities. Specific sulfonamide derivatives exhibited good activity against standard bactericides and fungicides, demonstrating their potential as new antibacterial and antifungal agents (Subramanyam et al., 2017). Another study focused on N-substituted sulfonamides bearing a benzodioxane moiety, which showed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Enzyme Inhibition

The enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties has been investigated, revealing significant inhibitory activity against α-glucosidase and acetylcholinesterase, indicating their potential for treating diseases related to enzyme malfunction (Abbasi et al., 2019).

TRPV1 Antagonists

A series of compounds analogues to this compound were explored as TRPV1 antagonists. These compounds showed potent antagonism of TRPV1 activation by capsaicin, low pH, and elevated temperature, presenting a promising avenue for the development of new analgesic agents (Kim et al., 2018).

Antioxidant Activity

Some sulfonamide derivatives have also been found to exhibit good antioxidant activity, comparing favorably with standard antioxidants like Ascorbic acid. This highlights their potential application in combating oxidative stress-related diseases (Subramanyam et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-[(3-fluorophenyl)sulfonylamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O5S/c18-12-2-1-3-14(10-12)26(22,23)19-7-6-17(21)20-13-4-5-15-16(11-13)25-9-8-24-15/h1-3,10,13,15-16,19H,4-9,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLCBBJLVSZYTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)CCNS(=O)(=O)C3=CC=CC(=C3)F)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

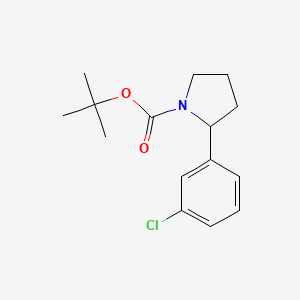

![1-(2-methylbenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2969140.png)

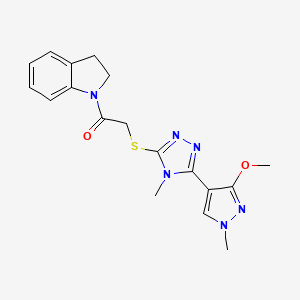

![8-isobutyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2969141.png)

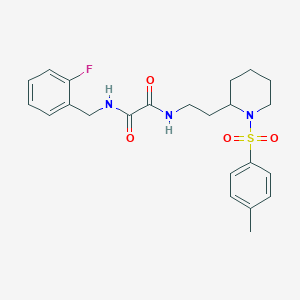

![2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2969142.png)

![N-(3-chloro-2-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2969144.png)

![N-(3,4-dimethylphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2969145.png)

![7-(4-methoxyphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2969147.png)

![[5-(4-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2969149.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2969150.png)

![1-(2-Methoxypyridin-4-yl)-4-(3-methylimidazo[4,5-b]pyridin-2-yl)piperazin-2-one](/img/structure/B2969162.png)